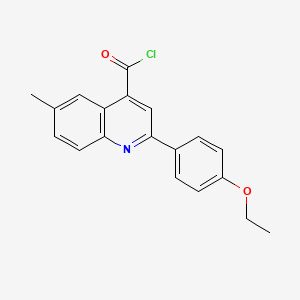

2-(4-Ethoxyphenyl)-6-methylquinoline-4-carbonyl chloride

Description

2-(4-Ethoxyphenyl)-6-methylquinoline-4-carbonyl chloride is an organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has a unique structure that makes it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.

Properties

IUPAC Name |

2-(4-ethoxyphenyl)-6-methylquinoline-4-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16ClNO2/c1-3-23-14-7-5-13(6-8-14)18-11-16(19(20)22)15-10-12(2)4-9-17(15)21-18/h4-11H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKCRQBAYPMMSNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)C)C(=C2)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Ethoxyphenyl)-6-methylquinoline-4-carbonyl chloride typically involves the reaction of 2-(4-Ethoxyphenyl)-6-methylquinoline with thionyl chloride (SOCl2). The reaction is carried out under reflux conditions, where the quinoline derivative is dissolved in an inert solvent such as dichloromethane or chloroform, and thionyl chloride is added dropwise. The mixture is then heated to reflux for several hours until the reaction is complete. The product is isolated by evaporating the solvent and purifying the residue through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of 2-(4-Ethoxyphenyl)-6-methylquinoline-4-carbonyl chloride can be scaled up by using continuous flow reactors. This method allows for better control of reaction parameters, such as temperature and pressure, and can lead to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Ethoxyphenyl)-6-methylquinoline-4-carbonyl chloride undergoes various chemical reactions, including:

Nucleophilic substitution: The carbonyl chloride group is highly reactive and can be substituted by nucleophiles such as amines, alcohols, and thiols to form amides, esters, and thioesters, respectively.

Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Oxidation: The ethoxy group can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as amines, alcohols, and thiols are used under mild conditions, typically at room temperature or slightly elevated temperatures.

Reduction: Reducing agents like LiAlH4 or NaBH4 are used in anhydrous solvents such as ether or tetrahydrofuran (THF) under inert atmosphere.

Oxidation: Strong oxidizing agents like KMnO4 or CrO3 are used in acidic or basic aqueous solutions at elevated temperatures.

Major Products Formed

Amides, esters, and thioesters: Formed through nucleophilic substitution reactions.

Alcohols: Formed through reduction reactions.

Carboxylic acids: Formed through oxidation reactions.

Scientific Research Applications

2-(4-Ethoxyphenyl)-6-methylquinoline-4-carbonyl chloride has several applications in scientific research, including:

Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals, particularly those with anti-inflammatory, antimicrobial, and anticancer properties.

Biological Studies: The compound is used in the development of fluorescent probes for imaging and diagnostic purposes.

Agrochemicals: It serves as a precursor for the synthesis of herbicides and insecticides.

Material Science: The compound is used in the synthesis of organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 2-(4-Ethoxyphenyl)-6-methylquinoline-4-carbonyl chloride depends on its specific application. In medicinal chemistry, the compound may act by inhibiting specific enzymes or receptors involved in disease pathways. For example, it may inhibit the activity of certain kinases or proteases, leading to the suppression of inflammatory or cancerous processes. The molecular targets and pathways involved vary depending on the specific derivative or analog being studied.

Comparison with Similar Compounds

2-(4-Ethoxyphenyl)-6-methylquinoline-4-carbonyl chloride can be compared with other quinoline derivatives such as:

2-Phenylquinoline-4-carbonyl chloride: Lacks the ethoxy and methyl groups, which may result in different reactivity and biological activity.

2-(4-Methoxyphenyl)-6-methylquinoline-4-carbonyl chloride: Contains a methoxy group instead of an ethoxy group, which may affect its solubility and reactivity.

2-(4-Ethoxyphenyl)-6-chloroquinoline-4-carbonyl chloride: Contains a chloro group instead of a methyl group, which may influence its chemical and biological properties.

The presence of the ethoxy and methyl groups in 2-(4-Ethoxyphenyl)-6-methylquinoline-4-carbonyl chloride makes it unique and may enhance its solubility, reactivity, and biological activity compared to other similar compounds.

Biological Activity

2-(4-Ethoxyphenyl)-6-methylquinoline-4-carbonyl chloride is a compound belonging to the quinoline family, recognized for its diverse biological activities. This article delves into its biological activity, synthesis, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The compound has the following molecular formula:

- Molecular Formula : C₁₉H₁₆ClNO

- Molecular Weight : 309.79 g/mol

Its structure includes an ethoxy group at the para position of the phenyl ring and a methyl group at the 6-position of the quinoline ring, contributing to its unique reactivity and biological properties.

Biological Activity Overview

Quinoline derivatives, including 2-(4-Ethoxyphenyl)-6-methylquinoline-4-carbonyl chloride, exhibit a broad spectrum of biological activities such as:

- Antimicrobial : Potential activity against various pathogens.

- Anticancer : Inhibition of cancer cell proliferation through various mechanisms.

- Anti-inflammatory : Modulation of inflammatory pathways.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Notably:

- Enzyme Inhibition : The compound may inhibit certain kinases or proteases involved in disease pathways, leading to therapeutic effects against inflammation and cancer.

- Cell Signaling Modulation : It can influence cellular processes such as gene expression and metabolism by interacting with key signaling pathways.

Anticancer Activity

Research indicates that quinoline derivatives have shown promising results in anticancer studies. For instance:

- A study demonstrated that quinoline compounds exert antitumor effects by inhibiting histone deacetylase (HDAC), topoisomerase, and other kinases involved in cancer progression. The flexibility of the quinoline structure allows for modifications that enhance anticancer activity .

Antimicrobial Properties

Preliminary studies suggest that 2-(4-Ethoxyphenyl)-6-methylquinoline-4-carbonyl chloride may exhibit significant antimicrobial properties, particularly against protozoan infections like leishmaniasis. Structural modifications in quinolone compounds can enhance their pharmacological profiles, making them candidates for further investigation in drug development.

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-(4-Methoxyphenyl)-6-methylquinoline-4-carboxylic acid | Methoxy group instead of ethoxy | Different electronic properties affecting reactivity |

| 2-(4-Chlorophenyl)-6-methylquinoline-4-carboxylic acid | Chlorine substituent | May exhibit different biological activities |

| 2-Phenylquinoline-4-carboxylic acid | No substituents on phenyl ring | Simpler structure potentially leading to different pharmacokinetics |

The presence of the ethoxy group in 2-(4-Ethoxyphenyl)-6-methylquinoline-4-carbonyl chloride may influence both its chemical reactivity and biological activity compared to these similar compounds.

Case Studies

- Antitumor Studies : In vivo studies involving various cancer cell lines have shown that quinoline derivatives can induce apoptosis and cell cycle arrest, demonstrating their potential as anticancer agents .

- Enzyme Interaction Studies : Research focusing on enzyme inhibition has revealed that certain derivatives can significantly inhibit acetylcholinesterase, enhancing cholinergic signaling vital for cognitive functions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.